molecular formula C28H21Cl2N3OS B4266681 N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

Cat. No.: B4266681
M. Wt: 518.5 g/mol
InChI Key: VLPJSRYCLIYWEI-UHFFFAOYSA-N
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Description

N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinolinecarboxamide core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a dichlorophenyl derivative and a methylthioamide. This intermediate is then coupled with a quinolinecarboxylic acid derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for deprotonation followed by nucleophilic attack.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenyl-4-quinolinecarboxamide: Similar structure but lacks the dimethylphenyl group.

    N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3,4-dichlorophenyl)-4-quinolinecarboxamide: Contains additional chlorine atoms, potentially altering its reactivity and biological activity.

Uniqueness

N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for developing targeted therapies and studying structure-activity relationships in medicinal chemistry.

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21Cl2N3OS/c1-15-8-9-18(12-16(15)2)25-14-22(20-6-4-5-7-24(20)31-25)27(34)33-28-32-26(17(3)35-28)21-11-10-19(29)13-23(21)30/h4-14H,1-3H3,(H,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPJSRYCLIYWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=C(S4)C)C5=C(C=C(C=C5)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide
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N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide
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N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide
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N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide
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N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide
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N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

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